molecular formula C18H20O2 B1327518 2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone CAS No. 898775-82-1

2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327518
CAS No.: 898775-82-1
M. Wt: 268.3 g/mol
InChI Key: GHZPZLQGCMHOEV-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . It is characterized by the presence of a propiophenone core substituted with dimethyl and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (such as 4-methoxybenzene) and an acyl chloride (such as 2’,4’-dimethylpropiophenone) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups influence its binding affinity and reactivity. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZPZLQGCMHOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644274
Record name 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-82-1
Record name 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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